7-Methoxy-2-methylbenzo[d]thiazole
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Overview
Description
7-Methoxy-2-methylbenzo[d]thiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H9NOS and its molecular weight is 179.24 g/mol. The purity is usually 95%.
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Future Directions
Thiazoles, including “7-Methoxy-2-methylbenzo[d]thiazole”, have shown notable pharmacological actions, making them significant potential compounds in the rapidly growing chemical world . They are being used in the development of new drugs and materials, and new synthetic approaches and patterns of reactivity . Therefore, the future directions in the study of “this compound” could involve further exploration of its biological activities and potential applications in drug design and material science.
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-2-methylbenzo[d]thiazole are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. The downstream effects of this disruption include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction of inflammation and associated symptoms.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 7-Methoxy-2-methylbenzo[d]thiazole is not well-defined. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
7-methoxy-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOESYCOCNVQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.